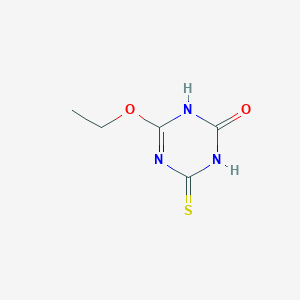

6-Ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

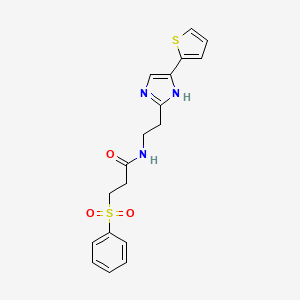

6-Ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one is a synthetic organic compound with diverse applications in different fields of research and industry. It belongs to the class of compounds known as 1,3,5-triazines, which are well known for their applications in different fields, including the production of herbicides and polymer photostabilisers .

Synthesis Analysis

The synthesis of 1,3,5-triazines involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis

The molecular formula of this compound is C5H7N3O2S, and its molecular weight is 173.19.Chemical Reactions Analysis

The chemical reactions involving 1,3,5-triazines typically involve the sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Wissenschaftliche Forschungsanwendungen

Tribological Applications

Tribological Properties in Water-Glycol : 6-Ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one derivatives have been studied for their tribological properties, specifically in water-glycol fluid systems. These studies found that certain derivatives significantly improve the load-carrying capacity, antiwear, and friction-reducing capacities of the base fluid. This enhancement is attributed to the formation of protective films composed of complex substances like iron sulfide and iron sulfate on metal surfaces, as evidenced by X-ray Photoelectron Spectroscopy (XPS) analyses (Wu et al., 2017).

Anticorrosion in Water-Glycol : Derivatives of this compound have also shown promising results in anticorrosion studies. When used as additives in water-glycol base fluid, these compounds exhibited excellent anticorrosion behavior and were found to be non-corrosive to materials like cast iron and copper. This suggests their potential as effective anticorrosion agents in various industrial applications (Wu et al., 2017).

Ligand Synthesis and Reactivity

Ligand Synthesis and Metal Complex Formation : The compound has been utilized in synthesizing ligands that show interesting reactivity with metal salts. This reactivity leads to the formation of novel structures, such as mononuclear complexes and cage complexes with intriguing molecular geometry. These structures and their formation mechanisms provide valuable insights into the field of coordination chemistry and the potential for developing new materials with unique properties (Coxall et al., 2000).

Antimicrobial Applications

Antimicrobial Properties : Derivatives of this compound have shown potential as antimicrobial agents. Synthesis of new compounds and evaluation against various bacterial and fungal strains revealed that some derivatives exhibit significant antimicrobial activity. This points to the potential use of these compounds in the development of new antimicrobial agents for medical or industrial applications (El-Shehry et al., 2020).

Eigenschaften

IUPAC Name |

6-ethoxy-4-sulfanylidene-1H-1,3,5-triazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-2-10-4-6-3(9)7-5(11)8-4/h2H2,1H3,(H2,6,7,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATXRYGJIVZGGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=S)NC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate](/img/structure/B2503209.png)

![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2503212.png)

![4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide](/img/structure/B2503216.png)

![2-Chloro-N-[[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]methyl]propanamide](/img/structure/B2503217.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2503223.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503224.png)

![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one](/img/structure/B2503229.png)

![N-(4-chlorophenyl)-1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carboxamide](/img/structure/B2503230.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-hydroxybenzylidene)propanehydrazide](/img/structure/B2503231.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2503232.png)